![molecular formula C8H15N B1284174 2-Azaspiro[3.5]nonane CAS No. 666-08-0](/img/structure/B1284174.png)
2-Azaspiro[3.5]nonane
概要
説明
2-Azaspiro[3.5]nonane is a chemical compound with the molecular formula C7H13NO . It is used in the preparation of benzothienoazepine compounds as respiratory syncytial virus RNA polymerase inhibitors .
Synthesis Analysis
The synthesis of 2-Azaspiro[3.5]nonane involves highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines . This methodology is applicable to the synthesis of 1-substituted 2-azaspiro .Molecular Structure Analysis
The InChI code for 2-Azaspiro[3.5]nonane is 1S/C7H13NO/c1-3-8-4-2-7(1)5-9-6-7/h8H,1-6H2 . The molecular weight is 127.19 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Azaspiro[3.5]nonane are not detailed in the search results, the compound is known to be used in the preparation of benzothienoazepine compounds .Physical And Chemical Properties Analysis
2-Azaspiro[3.5]nonane is a solid or semi-solid or lump or liquid . It should be stored in a dark place, sealed in dry, at 2-8°C .科学的研究の応用
Synthesis of Spirocyclic Oxetane-Fused Benzimidazole
2-Azaspiro[3.5]nonane has been used in the synthesis of a spirocyclic oxetane-fused benzimidazole . This compound has been studied for its potential as a synthetic intermediate and for its pharmacological properties.
Structural Alternatives in Medicinal Chemistry
Spirocyclic oxetanes such as 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane have been proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry .
Leuco Dyes
Spiro forms of oxazines, which include 2-Azaspiro[3.5]nonane, find applications as leuco dyes . These compounds frequently display chromism, reversibly interchanging between their colorless and colored forms .
Photochromic Materials
Spiro compounds, including 2-Azaspiro[3.5]nonane, are used as photochromic materials . These materials can change their color when exposed to light, making them useful in various applications such as optical data storage and smart windows .
Synthesis of Pharmaceuticals
2-Azaspiro[3.5]nonane has been used in the synthesis of various pharmaceuticals. Its unique structure and properties make it a valuable component in the development of new drugs and treatments.
Biochemistry, Pharmacology, and Toxicology Research
2-Azaspiro[3.5]nonane has been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology. Its unique structure and properties make it a valuable tool in these areas of research.
Safety and Hazards
将来の方向性
2-Azaspiro[3.5]nonane holds immense potential for developing innovative solutions across multiple fields.
Relevant Papers The relevant papers retrieved indicate that 2-Azaspiro[3.5]nonane is used in the preparation of benzothienoazepine compounds as respiratory syncytial virus RNA polymerase inhibitors . Another paper discusses the asymmetric synthesis of 1-substituted 2-azaspiro .
作用機序
Target of Action
Spirocyclic oxetanes, including 2-oxa-6-azaspiro[33]heptane and 2-oxa-7-azaspiro[35]nonane, have been proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . They have been used in drug discovery projects that demanded a substituent enabling higher binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site , an enzyme over-expressed in cancer cell lines .
Mode of Action
The exact mode of action of 2-Azaspiro[3It is known that spirocyclic oxetanes were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using oxone® in formic acid . The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azaspiro[3The compound’s synthesis involves oxidative cyclizations , which could potentially impact various biochemical pathways.
特性
IUPAC Name |
2-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8(5-3-1)6-9-7-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBODJKKYTBNWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576189 | |
| Record name | 2-Azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[3.5]nonane | |
CAS RN |
666-08-0 | |
| Record name | 2-Azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-azaspiro[3.5]nonane being investigated for drug design?
A1: 2-Azaspiro[3.5]nonane and its derivatives are considered bioisosteres of pipecolic acid. [] Bioisosteres are chemical groups or moieties with similar physical and chemical properties that elicit similar biological responses. Since pipecolic acid is a known bioactive compound, researchers are interested in exploring the potential of 2-azaspiro[3.5]nonane derivatives as novel therapeutic agents. []
Q2: What synthetic strategies are available for producing 2-azaspiro[3.5]nonane derivatives?
A2: Researchers have successfully synthesized 1-substituted 2-azaspiro[3.5]nonanes through a diastereoselective addition reaction. [] This involves reacting ethyl cyclobutanecarboxylate anions with Davis-Ellman's imines. This method offers high yields (up to 90%) and excellent diastereoselectivity (dr values up to 98:2). []
Q3: How does the structure of 2-azaspiro[3.5]nonane influence its interactions with cucurbit[7]uril (CB[7])?
A3: Studies have shown that the size of the rings in spirocyclic compounds significantly affects their binding affinity to CB[7]. [] 2-Azaspiro[3.5]nonane, with its nine heavy atoms, exhibits a high binding constant with CB[7], indicating strong host-guest complexation. [] This interaction is particularly relevant for potential applications in supramolecular chemistry and drug delivery.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



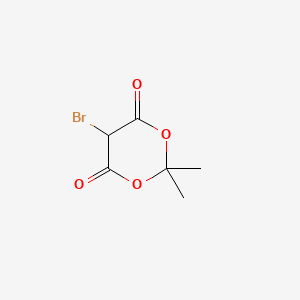
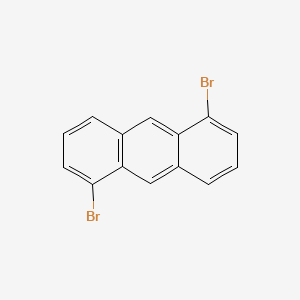



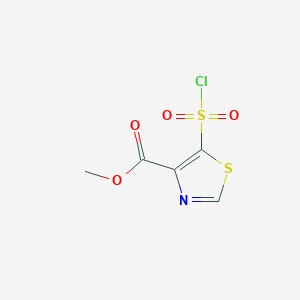
![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)
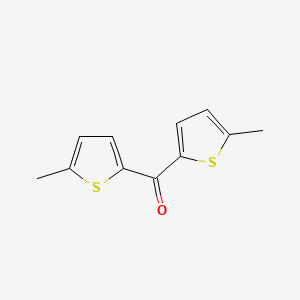
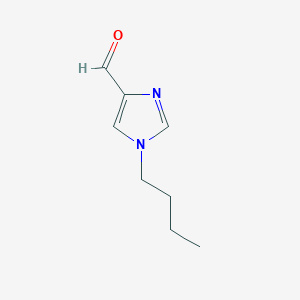

![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)
